5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13603228
InChI: InChI=1S/C7H5Cl2N3/c1-12-3-10-6-4(8)2-5(9)11-7(6)12/h2-3H,1H3
SMILES: CN1C=NC2=C1N=C(C=C2Cl)Cl
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.04 g/mol

5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC13603228

Molecular Formula: C7H5Cl2N3

Molecular Weight: 202.04 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine -

Specification

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
IUPAC Name 5,7-dichloro-3-methylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C7H5Cl2N3/c1-12-3-10-6-4(8)2-5(9)11-7(6)12/h2-3H,1H3
Standard InChI Key OHNMKUCBLXFYMW-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=C(C=C2Cl)Cl
Canonical SMILES CN1C=NC2=C1N=C(C=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Framework and Substituent Effects

The core structure of 5,7-dichloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of a bicyclic system formed by fusing an imidazole ring with a pyridine ring. The chlorine atoms at positions 5 and 7 enhance electrophilicity and influence intermolecular interactions, while the methyl group at position 3 introduces steric and electronic effects that modulate solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₇H₅Cl₂N₃
Molecular Weight203.04 g/mol
SMILES NotationClC1=C2C(N(C)C)=NC(Cl)=C1
Topological Polar Surface Area41.57 Ų (estimated)
Log P (Consensus)2.1–2.8 (estimated)

The methyl group at position 3 reduces rotational freedom compared to non-methylated analogs, potentially enhancing metabolic stability in biological systems .

Synthesis and Reaction Pathways

Alkylation of Imidazo[4,5-b]pyridine Precursors

A validated synthesis route for related compounds involves alkylation of 5,7-dichloro-1H-imidazo[4,5-b]pyridine with methylating agents. For example, the reaction of 5,7-dichloro-1H-imidazo[4,5-b]pyridine with iodomethane in the presence of a base like potassium carbonate in DMF yields the 3-methyl derivative .

Table 2: Representative Synthesis Conditions

ParameterDetails
Starting Material5,7-Dichloro-1H-imidazo[4,5-b]pyridine
Methylating AgentIodomethane
BaseK₂CO₃
SolventN,N-Dimethylformamide (DMF)
TemperatureRoom temperature
Yield~45–50% (estimated)

The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks the methyl electrophile. Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning Behavior

The methyl group enhances lipophilicity compared to non-methylated analogs, as evidenced by the estimated Log P range of 2.1–2.8 . Solubility in aqueous media remains low (0.1–0.3 mg/mL), necessitating organic solvents like DMSO for biological assays.

Table 3: Predicted ADME Properties

PropertyValue/Description
GI AbsorptionHigh
BBB PermeationModerate
CYP1A2 InhibitionLikely (based on analog data)
Plasma Protein Binding>90% (estimated)

Biological Activity and Applications

TargetMechanism
DNA GyraseInhibition of ATPase activity
Viral PolymerasesCompetitive nucleotide binding
KinasesATP-binding pocket interference
MeasureDetails
Personal Protective EquipmentNitrile gloves, goggles, lab coat
VentilationFume hood for powder handling
Spill ManagementAbsorb with inert material, dispose as hazardous waste

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